(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid chemical properties
(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid chemical properties
An In-Depth Technical Guide to (2E)-3-[4-(aminosulfonyl)phenyl]acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overview of Cinnamic Acids and Sulfonamides in Drug Discovery
Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry.[1] These molecules, characterized by a phenyl ring attached to an acrylic acid moiety, are found in various natural products and serve as precursors for the biosynthesis of numerous other compounds.[1] The structural backbone of cinnamic acid allows for diverse substitutions on the phenyl ring, leading to a wide array of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2]
Similarly, the sulfonamide functional group is a cornerstone in drug development, most famously represented by the class of sulfonamide antibiotics. Beyond their antibacterial action, sulfonamides are integral to a variety of other therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The aminosulfonyl group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.
Introduction to (2E)-3-[4-(aminosulfonyl)phenyl]acrylic Acid
(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, also known as 4-sulfamoylcinnamic acid, is a molecule that strategically combines the key structural features of both cinnamic acid and a sulfonamide. This hybrid structure presents a compelling scaffold for the design of novel therapeutic agents, with the potential for dual or synergistic biological activities. The cinnamic acid backbone provides a rigid framework amenable to targeted modifications, while the aminosulfonyl group offers a site for crucial interactions with enzyme active sites or receptors.
Scope and Purpose of the Guide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. It is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis. The guide details established synthetic protocols, discusses methods for characterization, and explores the potential therapeutic relevance of this compound based on the known activities of its constituent pharmacophores.
Physicochemical and Spectroscopic Properties
Compound Identity
| Property | Value |
| Systematic Name | (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid |
| Common Name | 4-Sulfamoylcinnamic acid |
| CAS Number | 834-04-8[3] |
| Molecular Formula | C₉H₉NO₄S |
| Molecular Weight | 227.24 g/mol |
Predicted and Observed Physicochemical Properties
| Property | Predicted/Inferred Value | Reference/Note |
| Melting Point | >190 °C (decomposes) | Inferred from the precursor, (2E)-3-[4-(chlorosulfonyl)phenyl]prop-2-enoic acid, which has a melting point of >190 °C (dec.).[4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and methanol. | Inferred from the general solubility of cinnamic acid and the polarity of the sulfonamide group.[5] |
| pKa | ~4-5 | The carboxylic acid pKa is expected to be in a similar range to other cinnamic acid derivatives. |
Spectroscopic Analysis
While specific spectra for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid were not found, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and amine protons. The trans configuration of the double bond would result in a large coupling constant (typically >15 Hz) between the vinylic protons.
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Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm), corresponding to the A₂B₂ spin system of the para-substituted benzene ring.
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Vinylic Protons: Two doublets in the vinylic region (δ 6.5-7.8 ppm), with a large coupling constant characteristic of a trans-alkene.
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Amine Protons: A broad singlet for the -SO₂NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm).
The carbon NMR spectrum will show characteristic signals for the carbonyl, aromatic, and vinylic carbons.
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Carbonyl Carbon: A signal in the downfield region (δ ~167-170 ppm).
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Aromatic Carbons: Four signals in the aromatic region (δ ~120-150 ppm).
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Vinylic Carbons: Two signals in the vinylic region (δ ~115-145 ppm).
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.
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O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
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N-H Stretch (Sulfonamide): Two bands around 3250 and 3350 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong absorption band around 1680-1710 cm⁻¹.
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C=C Stretch (Alkene): A band around 1625-1640 cm⁻¹.
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S=O Stretch (Sulfonamide): Two strong bands around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the sulfonamide group.
Synthesis of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic Acid
Recommended Synthetic Route: Knoevenagel-Doebner Condensation
The Knoevenagel condensation, particularly the Doebner modification, is a well-established and efficient method for the synthesis of cinnamic acid derivatives.[6] This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a catalytic amount of piperidine.[6]
The reaction proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 4-aminosulfonylbenzaldehyde. The resulting intermediate undergoes dehydration and subsequent decarboxylation to yield the final α,β-unsaturated carboxylic acid.
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine.
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Reagent Addition: To the solution, add 4-aminosulfonylbenzaldehyde (1.0 equivalent).
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Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
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Reaction: Heat the reaction mixture to reflux (approximately 115°C) and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
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Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain pure (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.
Alternative Synthetic Route: From a Precursor
An alternative approach involves the synthesis from a precursor, such as (2E)-3-phenylacrylic acid (cinnamic acid). This multi-step synthesis involves chlorosulfonation followed by amidation.
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Chlorosulfonation: Cinnamic acid is treated with chlorosulfonic acid to introduce a chlorosulfonyl group at the para position of the phenyl ring, yielding (2E)-3-[4-(chlorosulfonyl)phenyl]acrylic acid.
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Amidation: The resulting chlorosulfonyl derivative is then reacted with ammonia to replace the chlorine atom with an amino group, forming the final product.
Characterization and Quality Control
Analytical Workflow for Compound Verification
A systematic approach is essential to confirm the identity and purity of the synthesized (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid. This involves a combination of spectroscopic and chromatographic techniques.
Purity Assessment
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) can be used to separate the product from any starting materials or byproducts.
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Elemental Analysis: Combustion analysis to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur provides fundamental evidence of the compound's empirical formula.
Potential Applications in Research and Drug Development
Rationale for Interest: Hybrid Pharmacophore Approach
The combination of the cinnamic acid scaffold and the aminosulfonyl group in a single molecule makes (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid a promising candidate for drug discovery. This hybrid approach may lead to compounds with novel mechanisms of action or improved pharmacological profiles.
Potential as a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic or aromatic core with appended functional groups that can form key hydrogen bonds with the kinase hinge region. The aminosulfonyl group is a well-known hydrogen bond donor and acceptor, and the acrylic acid moiety provides a point for further chemical modification to target specific regions of the ATP-binding pocket.
Potential Antimicrobial and Anti-inflammatory Activity
Cinnamic acid derivatives have demonstrated a broad spectrum of antimicrobial and anti-inflammatory activities.[1][2] The sulfonamide moiety is a classic antibacterial pharmacophore. The combination of these two functionalities could lead to synergistic or additive effects, making this compound a candidate for the development of new anti-infective or anti-inflammatory agents. For instance, some studies have shown that cinnamic acid derivatives can inhibit bacterial biofilm formation.[7]
Conclusion
(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid is a synthetically accessible molecule with significant potential in medicinal chemistry. Its hybrid structure, combining the features of cinnamic acid and a sulfonamide, makes it a promising scaffold for the development of novel therapeutic agents targeting a range of diseases. While further research is needed to fully elucidate its physicochemical properties and biological activities, the synthetic routes and potential applications outlined in this guide provide a solid foundation for future investigations.
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